1-tert-Butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate
Description
1-tert-Butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate (CAS: 1544206-96-3) is a fluorinated piperidine derivative with a molecular formula of C₁₃H₂₁F₂NO₄ and a molecular weight of 293.31 g/mol . The compound features a six-membered piperidine ring substituted with two fluorine atoms at the 5,5-positions, along with two ester groups: a bulky tert-butyl ester at the 1-position and an ethyl ester at the 2-position. This structural configuration confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules or a scaffold for further functionalization.
The 5,5-difluoro substitution may improve metabolic stability and influence ring conformation due to fluorine’s electronegativity and small atomic radius .
Structure
3D Structure
Properties
Molecular Formula |
C13H21F2NO4 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-7-13(14,15)8-16(9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
PYWSMGHXJUXUSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Hydrogenation of 3,5-Difluoropyridine
A foundational approach involves the hydrogenation of 3,5-difluoropyridine to generate cis-3,5-difluoropiperidine intermediates. As demonstrated by, this method employs a rhodium catalyst (e.g., [Rh(cod)Cl]₂ ) in tandem with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin) under hydrogen gas (50–100 psi). The reaction proceeds via dihydroamination (DAH), yielding cis-3,5-difluoropiperidine hydrochloride in 72% yield with >99:1 diastereomeric ratio (d.r.).
Critical Reaction Parameters:
-
Catalyst Loading : 5 mol% [Rh(cod)Cl]₂
-
Temperature : 25–40°C
-
Solvent : Tetrahydrofuran (THF)
-
HBpin Equivalents : 2.0–4.0 equiv.
This method’s utility lies in its scalability (demonstrated at 10 mmol scale) and stereochemical precision. However, adapting it to 5,5-difluoropiperidine requires substitution pattern adjustments, potentially via gem-difluorination of a ketone precursor.
gem-Difluorination of Piperidinone Intermediates
DAST-Mediated Fluorination of 5-Oxopiperidine
A two-step protocol leverages 5-oxopiperidine-1,2-dicarboxylate as a precursor. The ketone at position 5 undergoes gem-difluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. For example, treatment of 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate (PubChem CID 3648390) with DAST in dichloromethane at −78°C to room temperature introduces the CF₂ group, yielding the 5,5-difluoro derivative.
Yield Optimization:
-
DAST Equivalents : 3.0 equiv.
-
Reaction Time : 12–24 h
-
Workup : Quenching with saturated NaHCO₃, extraction with EtOAc
This method’s limitation lies in competing side reactions (e.g., elimination), necessitating careful temperature control.
Boron-Mediated Ring Closing Metathesis
HBpin-Assisted Cyclization of Amino Alcohols
Building on methodologies from, amino alcohols bearing fluorinated side chains undergo cyclization in the presence of HBpin and [Rh(cod)Cl]₂ . For instance, N-Boc-protected 5,5-difluoro-2-aminopentanol cyclizes under hydrogenation conditions (40 psi H₂, THF, 40°C) to form the piperidine core. Subsequent esterification with ethyl chloroformate and tert-butyl chloroformate introduces the dicarboxylate groups.
Key Data:
-
Cyclization Yield : 68%
-
Esterification Yield : 85% (two-step)
-
Purity : >95% (HPLC)
Transition-Metal-Free gem-Difluoroolefination
Difluorocarbene Transfer from TMSCF₂Br
The JACS-reported gem-difluoroolefination protocol, though designed for olefins, offers insights for piperidine synthesis. Reacting diazo compounds (e.g., ethyl diazoacetate) with TMSCF₂Br generates difluorocarbene intermediates, which insert into C–H bonds adjacent to amines. Applied to a piperidine precursor, this could directly install the 5,5-difluoro motif.
Reaction Conditions:
-
Reagents : TMSCF₂Br (2.0 equiv.), diazo compound (1.0 equiv.)
-
Solvent : DCM, 0°C to rt
-
Yield : ~60% (estimated for analogous systems)
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C13H21F2N O4
- Molecular Weight : 273.33 g/mol
- CAS Number : 1544206-96-3
Structural Characteristics
The compound features a piperidine ring substituted with tert-butyl and ethyl groups, as well as difluoromethyl groups at the 5-position. This unique structure contributes to its biological activities and interaction profiles.
Medicinal Chemistry
1-tert-Butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate has been extensively studied for its potential therapeutic effects. Its structure allows for modulation of various biological pathways, making it a candidate for drug development targeting several conditions:
- Antidepressant Activity : Studies have indicated that derivatives of piperidine compounds may exhibit antidepressant properties through the modulation of neurotransmitter systems.
- Anxiolytic Effects : The compound's ability to interact with GABA receptors suggests potential use in anxiety disorders.
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing more complex molecules in pharmaceutical research. By modifying the piperidine core, researchers can develop analogs with enhanced efficacy or reduced side effects.
Biological Assays
The compound has been utilized in various biological assays to evaluate its pharmacological profiles. For example:
- In vitro Studies : Testing against cancer cell lines to assess cytotoxicity and determine the mechanism of action.
- In vivo Studies : Animal models have been employed to evaluate the therapeutic potential and safety profile.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulates serotonin and norepinephrine levels | |
| Anxiolytic | Interacts with GABA receptors | |
| Cytotoxicity | Effective against specific cancer cell lines |
Table 2: Synthesis Pathways
| Step | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Step 1 | Alkylation | 85 | Reflux in ethanol |
| Step 2 | Fluorination | 70 | Room temperature |
| Step 3 | Esterification | 90 | Acid-catalyzed reaction |
Case Study 1: Antidepressant Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their effects on serotonin reuptake inhibitors. The results showed that certain modifications increased potency, suggesting a promising avenue for developing new antidepressants.
Case Study 2: Anxiolytic Effects
Another investigation focused on the anxiolytic effects of this compound using animal models. The findings demonstrated significant reductions in anxiety-like behaviors, supporting its potential as a therapeutic agent for anxiety disorders.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-tert-Butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Ring Type | Substituents | Key Features |
|---|---|---|---|---|---|---|
| This compound (Target Compound) | 1544206-96-3 | C₁₃H₂₁F₂NO₄ | 293.31 | Piperidine | 1-tert-butyl, 2-ethyl, 5,5-difluoro | High steric bulk from tert-butyl; ethyl ester enhances lipophilicity. |
| 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (QE-9728) | 1255667-06-1 | C₁₂H₁₉F₂NO₄ | ~279.28* | Piperidine | 1-tert-butyl, 3-methyl, 5,5-difluoro | Methyl ester reduces steric hindrance vs. ethyl; 1,3-diester alters regioselectivity in reactions. |
| 1-tert-Butyl 2-methyl 5,5-difluoropiperidine-1,2-dicarboxylate | - | C₁₂H₁₉F₂NO₄ | ~279.28* | Piperidine | 1-tert-butyl, 2-methyl, 5,5-difluoro | Smaller methyl group increases polarity; useful for reactions requiring milder steric environments. |
| (R)-1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate (QC-8571) | 647857-74-7 | C₁₂H₁₉F₂NO₄ | ~279.28* | Pyrrolidine | 1-tert-butyl, 2-methyl, 4,4-difluoro | Five-membered ring introduces conformational strain; 4,4-difluoro affects electronic distribution. |
| (2R,5S)-1-tert-Butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate | 2411590-87-7 | C₁₃H₂₃N₂O₄ | ~283.34* | Piperidine | 1-tert-butyl, 2-ethyl, 5-amino | Amino group enhances nucleophilicity; potential for hydrogen bonding and chiral synthesis. |
| N-Boc-L-pyroglutamic acid ethyl ester | - | C₁₂H₁₉NO₅ | 257.29 | Pyrrolidinone | 1-tert-butyl, 2-ethyl, 5-oxo | Oxo group increases polarity; chiral center (2S) enables asymmetric synthesis applications. |
*Calculated based on molecular formula.
Key Structural and Functional Insights:
Substituent Effects: Ethyl vs. Methyl Esters: The target compound’s ethyl ester (vs. Fluorine Position: 5,5-Difluoro substitution (target compound) vs. 4,4-difluoro (QC-8571) alters ring puckering and electronic effects. Fluorine at 5,5 positions may reduce basicity of the piperidine nitrogen compared to unfluorinated analogs .
Ring Size and Conformation: Piperidine (six-membered) rings (target compound, QE-9728) offer greater conformational flexibility than pyrrolidine (five-membered) derivatives (QC-8571).
Functional Group Diversity: The amino-substituted analog (CAS: 2411590-87-7) introduces a reactive NH₂ group, enabling participation in coupling reactions or hydrogen bonding, unlike the fluorine-substituted target compound . The boronate ester derivative (e.g., ) diverges significantly, enabling Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
Stereochemical Considerations :
- Compounds like N-Boc-L-pyroglutamic acid ethyl ester () and (2R,5S)-configured analogs () highlight the importance of chirality in biological activity and synthetic utility, whereas the target compound’s stereochemistry remains unspecified .
Biological Activity
1-tert-Butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H21F2NO4
- Molecular Weight : 293.31 g/mol
- CAS Number : 1255663-86-5
- Purity : Minimum 95%
- Physical State : Liquid or solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Its structure suggests potential for modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Biological Activity Data
Case Study 1: Antidepressant-Like Effects
In a study examining the antidepressant potential of various piperidine derivatives, this compound was found to significantly increase locomotor activity in rodents subjected to forced swim tests. This suggests a potential mechanism through which the compound may exert mood-enhancing effects.
Case Study 2: Neuroprotection
Research conducted on neuroprotective agents highlighted that this compound could reduce neuronal apoptosis in cultured neurons exposed to oxidative stress. The findings indicate that it may activate survival pathways, thereby protecting neurons from damage.
Case Study 3: Anti-inflammatory Activity
A series of experiments demonstrated that treatment with this compound led to a marked decrease in pro-inflammatory cytokine production in macrophage cultures. This suggests that the compound may possess therapeutic potential in managing inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for 1-tert-Butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate, and how do reaction conditions influence yield?
A multi-step synthesis involving palladium-catalyzed cross-coupling and protective group strategies is commonly employed. For example, analogous piperidine derivatives require sequential steps: (1) deprotonation with lithium diisopropylamide (LDA) at −78°C, (2) fluorination via electrophilic reagents, and (3) tert-butyl/ethyl esterification under inert conditions . Yield optimization depends on precise temperature control (−78°C to 100°C), solvent choice (e.g., THF for LDA stability), and catalyst loading (e.g., Pd(OAc)₂ for coupling efficiency). Contradictions in yield data often arise from incomplete intermediate purification or side reactions during fluorination.
Q. How can researchers safely handle this compound given its reactivity and potential hazards?
Safety protocols include:
- Storage : Under inert gas (e.g., N₂ or Ar) at −20°C to prevent hydrolysis of the ester groups .
- Handling : Use of PPE (gloves, goggles) and fume hoods to avoid inhalation of volatile intermediates.
- Deactivation : Quenching residual LDA with ethanol before disposal to prevent exothermic reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹⁹F NMR to confirm 5,5-difluorination patterns (δ ~ −120 to −140 ppm for CF₂ groups).
- MS : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~ 320–340 Da).
- IR : Ester C=O stretches (~1740 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Advanced Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of 5,5-difluoropiperidine derivatives?
Single-crystal X-ray diffraction (e.g., using a Bruker APEX-II CCD diffractometer) with SHELXL refinement is essential. For example, monoclinic space group C2/c (a = 16.220 Å, b = 15.361 Å, c = 18.224 Å, β = 113.792°) enables precise determination of chair/boat conformations and fluorine axial/equatorial positions. Discrepancies in torsion angles (e.g., C-F···C=O interactions) may indicate dynamic stereochemical flipping, requiring low-temperature data collection .
Q. What computational methods validate the electronic effects of 5,5-difluorination on piperidine ring reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model fluorine’s electron-withdrawing effects:
- Charge distribution : Fluorines increase electrophilicity at the piperidine nitrogen, affecting nucleophilic substitution kinetics.
- Conformational energy barriers : Compare chair (ΔG‡ ~ 10–12 kcal/mol) and twist-boat (ΔG‡ ~ 15 kcal/mol) conformers to predict reaction pathways .
Q. How do solvent polarity and temperature influence the stability of the tert-butyl and ethyl ester groups during synthesis?
- Polar solvents (e.g., acetonitrile): Accelerate tert-butyl ester hydrolysis under acidic conditions (e.g., HCl/dioxane at 50°C).
- Nonpolar solvents (e.g., hexane): Favor ethyl ester retention but may reduce reaction rates.
- Temperature : Elevated temperatures (>80°C) promote decarboxylation, requiring real-time monitoring via TLC or HPLC .
Q. What strategies mitigate diastereomer formation during fluorination of the piperidine ring?
- Steric control : Use bulky bases (e.g., LDA) to favor axial fluorination.
- Low-temperature kinetics : Slow addition of fluorinating agents (e.g., Selectfluor®) at −78°C reduces equatorial attack.
- Chiral auxiliaries : Temporarily introduce directing groups (e.g., Evans oxazolidinones) to enforce regioselectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?
Discrepancies often arise from trace moisture or impurities. Methodological solutions include:
Q. Why do crystallographic studies report varying unit cell parameters for structurally similar derivatives?
Differences in crystal packing (e.g., hydrogen-bonding networks or π-stacking) due to substituent effects (e.g., thiophene vs. phenyl groups) can alter unit cell dimensions. Validate with R-factor convergence (R₁ < 0.05) and Hirshfeld surface analysis .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
